(3-Fluoropyridin-2-yl)methanol
Overview
Description
(3-Fluoropyridin-2-yl)methanol is a compound that is structurally related to the molecules studied in the provided papers. While the exact compound is not directly discussed, insights can be drawn from the research on similar fluoropyridine-methanol clusters and compounds with fluorophenyl and pyridyl groups.
Synthesis Analysis
The synthesis of related compounds involves the treatment of intermediates with reagents that can introduce the desired functional groups. For instance, the synthesis of a complex fluorophenyl-triazolylmethanol compound was achieved by treating a triazole-containing epoxypropyl precursor with sodium methoxide . This suggests that the synthesis of (3-Fluoropyridin-2-yl)methanol could potentially involve similar strategies, such as the use of organometallic reagents or nucleophilic substitution reactions to introduce the methanol group to the fluoropyridine ring.
Molecular Structure Analysis
The molecular structure of compounds similar to (3-Fluoropyridin-2-yl)methanol often features significant interactions that stabilize their conformation. For example, in the crystal structure of a related compound, intermolecular hydrogen bonds play a crucial role in maintaining the structure . Additionally, weak interactions such as C-F···π are observed in compounds with fluorophenyl and pyridyl groups, which could also be relevant to the structure of (3-Fluoropyridin-2-yl)methanol .
Chemical Reactions Analysis
The reactivity of (3-Fluoropyridin-2-yl)methanol can be inferred from the behavior of similar compounds. The presence of a fluorine atom on the aromatic ring can influence the electronic properties of the molecule and affect its participation in chemical reactions. For example, the fluorine atom could enhance the acidity of the adjacent hydroxyl group, making it more reactive in condensation or esterification reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of (3-Fluoropyridin-2-yl)methanol can be partially deduced from related compounds. The IR spectroscopy of hydrogen-bonded 2-fluoropyridine-methanol clusters provides information on the vibrational frequencies of OH and CH bonds, which are affected by hydrogen bond formation . These properties are crucial for understanding the behavior of the compound under different conditions and can be used to predict solubility, boiling point, and other physical characteristics.
Scientific Research Applications
IR Spectroscopy of Hydrogen-Bonded Clusters
(Nibu, Marui, & Shimada, 2006) explored the structure of hydrogen-bonded clusters of 2-fluoropyridine with methanol, observing the IR spectra of these clusters. The study provided insights into the vibrational frequencies affected by hydrogen bond formation.
Reactions with Caesium Fluoroxysulphate
(Stavber & Zupan, 1990) investigated the reactions of pyridine with CsSO4F in various solvents, producing different products based on the solvent used. This research adds to the understanding of the chemical reactivity of fluoropyridines in different environments.
Fluorescence Detection of Metal Ions
(Visscher et al., 2016) demonstrated the use of an acridine derivative in the selective and sensitive detection of Zn(2+) and Cd(2+) ions. The compound showed remarkable selectivity in methanol and water, highlighting its potential in analytical applications.
Oxidation of Fluoroalkyl-Substituted Methanol Derivatives
(Tanaka, Ishihara, & Konno, 2012) studied the oxidation of various fluoroalkyl-substituted methanol derivatives, comparing the efficiency of this oxidation with other methods. This research contributes to understanding the chemical transformations of fluoroalkyl-substituted alcohols.
Lipid Dynamics in Biological Membranes
(Nguyen et al., 2019) found that methanol influences lipid dynamics in biological membranes, affecting lipid transfer and flip-flop kinetics. This study highlights the impact of solvents like methanol on biological systems.
Palladium Catalyzed C-H Halogenation
(Sun, Sun, & Rao, 2014) presented a method to prepare a fluorophenyl methanol derivative via palladium-catalyzed C-H halogenation, showing advantages in yield and selectivity over traditional methods.
Applications in Catalysis
(Ozcubukcu et al., 2009) described a tris(triazolyl)methanol-Cu(I) structure as a highly active catalyst for Huisgen 1,3-dipolar cycloadditions, demonstrating its potential in organic synthesis.
Methanol in Hydroalkoxylation Reactions
(Shigehisa et al., 2013) reported a hydroalkoxylation of unactivated olefins using methanol, showing high functional group tolerance and versatility. This expands the use of methanol in catalytic systems.
Mechanism of Action
Target of Action
Fluoropyridines, a class of compounds to which (3-fluoropyridin-2-yl)methanol belongs, have been noted for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of various biologically active compounds .
Mode of Action
Fluoropyridines are known for their reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could influence the compound’s interaction with its targets.
Biochemical Pathways
Fluoropyridines are often used in the synthesis of various biologically active compounds, suggesting they may interact with multiple biochemical pathways .
Result of Action
The presence of the strong electron-withdrawing substituent in the aromatic ring of fluoropyridines can lead to interesting and unusual physical, chemical, and biological properties .
Action Environment
The synthesis of fluoropyridines often involves the use of organometallic reagents or nucleophilic substitution reactions, which could potentially be influenced by environmental conditions.
properties
IUPAC Name |
(3-fluoropyridin-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO/c7-5-2-1-3-8-6(5)4-9/h1-3,9H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTCIWBKNWUDAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40599342 | |
Record name | (3-Fluoropyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40599342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
31181-79-0 | |
Record name | 3-Fluoro-2-pyridinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31181-79-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Fluoropyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40599342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-fluoropyridin-2-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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